molecular formula C7H13N B13355530 Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine

Cat. No.: B13355530
M. Wt: 111.18 g/mol
InChI Key: XOWHWAQWVZMRDS-RNFRBKRXSA-N
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Description

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine is a chiral cyclohexene derivative featuring a methyl substituent at the 6-position and an amine group at the 1-position of the cyclohexene ring (Figure 1). The "rel" designation indicates that the stereochemistry is described relative to the parent structure rather than absolute configuration. This compound is structurally related to bioactive amines and is often explored as an intermediate in pharmaceutical synthesis.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(1R,6R)-6-methylcyclohex-3-en-1-amine

InChI

InChI=1S/C7H13N/c1-6-4-2-3-5-7(6)8/h2-3,6-7H,4-5,8H2,1H3/t6-,7-/m1/s1

InChI Key

XOWHWAQWVZMRDS-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CC=CC[C@H]1N

Canonical SMILES

CC1CC=CCC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the methyl and amine groups.

    Amination: The amine group is introduced via a reductive amination reaction. This involves the reaction of the methylated cyclohexene with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring using hydrogen gas and a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Secondary or tertiary amines.

Scientific Research Applications

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexene Core

Structural analogs of Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine differ primarily in substituent type, position, and stereochemistry. Below is a comparative analysis:

Trifluoromethyl Derivative
  • Compound : rac-(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride (CAS: 2059917-71-2) .
  • Molecular Formula : C₇H₁₁ClF₃N.
  • Key Differences : Replacement of methyl with trifluoromethyl (-CF₃) at the 6-position.
Aminomethyl Derivative
  • Compound: (1R,6R)-6-(Aminomethyl)cyclohex-3-en-1-amine (CAS: 2165456-75-5) .
  • Molecular Formula : C₇H₁₂N₂.
  • Key Differences: Additional aminomethyl (-CH₂NH₂) group at the 6-position.
  • Impact : The dual amine functionality increases polarity, likely altering solubility and receptor-binding profiles.
Carboxylic Acid Derivative
  • Compound : rac-(1R,6R)-6-Methylcyclohex-3-ene-1-carboxylic acid .
  • Molecular Formula : C₈H₁₂O₂.
  • Key Differences : Replacement of the amine with a carboxylic acid (-COOH) at the 1-position.
  • Impact : Converts the compound from a basic amine to an acidic moiety, drastically altering solubility and reactivity.

Stereochemical and Salt Form Comparisons

Racemic vs. Relative Configurations
  • Racemic Forms : Compounds like rac-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride contain equal parts of enantiomers, which may exhibit divergent biological activities compared to the single "rel" configuration .
  • Salts : Hydrochloride salts (e.g., CAS 2059917-71-2 ) improve aqueous solubility, facilitating pharmaceutical formulation.

Physicochemical and Functional Properties

The table below summarizes critical data for This compound and its analogs:

Compound Molecular Formula Molecular Weight Key Substituent CAS Number Notable Properties
This compound C₇H₁₃N 111.19 6-methyl, 1-amine - Chiral amine; intermediate potential
rac-(1R,6R)-6-methylcyclohex-3-en-1-amine HCl C₇H₁₃N·HCl 147.65 Hydrochloride salt - Enhanced solubility
rac-(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-amine HCl C₇H₁₁ClF₃N 201.62 6-CF₃, HCl salt 2059917-71-2 High lipophilicity
(1R,6R)-6-(Aminomethyl)cyclohex-3-en-1-amine C₇H₁₂N₂ 124.18 6-aminomethyl 2165456-75-5 Dual amine; increased polarity
rac-(1R,6R)-6-methylcyclohex-3-ene-1-carboxylic acid C₈H₁₂O₂ 140.18 1-carboxylic acid - Acidic; potential for salt formation

Research Implications

  • Trifluoromethyl Analog : The -CF₃ group’s electronegativity may enhance binding to hydrophobic enzyme pockets, making this analog a candidate for CNS-targeting drugs .
  • Aminomethyl Derivative: The additional amine could enable chelation or hydrogen bonding, useful in catalysis or metal-organic frameworks .
  • Carboxylic Acid Derivative : Suitable for conjugation or prodrug strategies due to its acidic nature .

Biological Activity

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine is a chiral amine compound notable for its potential biological activities. This article explores its mechanisms of action, interactions with biological systems, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound features a cyclohexene ring with a methyl substitution and an amine functional group. Its molecular weight is approximately 111.18 g/mol. The unique stereochemistry of this compound contributes to its reactivity and potential biological activity, particularly through the formation of hydrogen bonds and ionic interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound acts as both an agonist and antagonist, modulating the activity of these targets and influencing biochemical pathways. This duality allows it to participate in enzymatic reactions, potentially leading to the formation of active metabolites that can affect cellular signaling and metabolic processes.

Biological Activity and Applications

Research indicates that this compound may exhibit significant biological activity across various domains:

  • Enzyme Interactions : The compound's amine group enables it to form hydrogen bonds that can influence enzyme activity, suggesting a role in biochemical reactions.
  • Pharmacological Potential : Preliminary studies highlight its potential applications in drug development due to its structural properties that allow for significant interactions with biological targets.

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReferences
Enzyme ModulationInfluences enzyme activity through binding interactions,
Receptor InteractionActs as an agonist/antagonist at specific receptors,
Medicinal ChemistryPotential precursor in the synthesis of pharmaceuticals

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Enzymatic Studies : A study demonstrated that the compound could effectively modulate the activity of specific enzymes involved in metabolic pathways, indicating its potential utility in metabolic disorders.
  • Pharmacological Applications : Research has explored its use as a precursor for synthesizing novel therapeutic agents, showcasing its versatility in medicinal chemistry.
  • Toxicological Assessments : Toxicity studies have been conducted to evaluate its safety profile, revealing that while it exhibits some degree of interaction with biological systems, further research is needed to fully understand its risk-benefit profile in therapeutic contexts .

Q & A

Q. What are the stereochemical considerations in synthesizing Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine, and how do they impact its biological activity?

The stereochemistry of this compound is critical due to its two chiral centers (1R and 6R). Synthetic routes must ensure enantiomeric purity, as incorrect stereochemistry can alter receptor binding or catalytic activity. For example, asymmetric hydrogenation or chiral auxiliary methods are often employed to control stereoselectivity. Impurities in diastereomers (e.g., 1S,6R or 1R,6S) can be identified via chiral HPLC or NMR with shift reagents like Eu(hfc)₃ .

Q. What are common synthetic routes for this compound, and what catalysts are used to optimize yield?

A typical synthesis involves cyclohexene ring functionalization. One approach starts with (R)-phenylglycinol derivatives, followed by reductive amination or Michael addition to introduce the amine group. Catalysts like Pd/C for hydrogenation or enantioselective organocatalysts (e.g., proline derivatives) are used to enhance stereocontrol. Reaction conditions (temperature, solvent polarity) must be optimized to minimize byproducts such as over-reduced cyclohexane analogs .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key safety measures include:

  • Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Ventilated fume hoods to avoid inhalation of vapors.
  • Storage in inert atmospheres (argon or nitrogen) to prevent oxidation.
  • Immediate neutralization of spills with weak acids (e.g., citric acid) due to the compound’s amine reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity across different assays?

Discrepancies may arise from impurities, solvent effects, or assay-specific interference. Methodological solutions include:

  • Purity validation : Use HPLC-MS to confirm >98% purity and rule out diastereomeric contamination .
  • Solvent standardization : Compare activity in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents to assess solubility-driven artifacts.
  • Orthogonal assays : Validate results using both cell-based (e.g., GPCR activation) and cell-free (e.g., enzyme inhibition) systems .

Q. What advanced techniques are recommended for characterizing the compound’s enantiomeric excess (ee) and conformational stability?

  • Chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation of enantiomers .
  • VCD (Vibrational Circular Dichroism) : Provides absolute configuration data by analyzing IR absorption differences between enantiomers.
  • Dynamic NMR : Monitor ring-flipping dynamics in the cyclohexene moiety to assess conformational rigidity, which affects binding kinetics .

Q. How can computational modeling predict the compound’s interactions with biological targets, and what limitations exist?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like amine receptors. Key steps:

  • Ligand preparation : Optimize the protonation state of the amine group at physiological pH using tools like MarvinSketch.
  • Force field selection : AMBER or CHARMM for accurate van der Waals and electrostatic interactions. Limitations include incomplete receptor flexibility and solvent model approximations, necessitating experimental validation via SPR (Surface Plasmon Resonance) .

Methodological Resources

  • Stereochemical analysis : Refer to IUPAC guidelines in PubChem entries for standardized naming and structural validation .
  • Safety data : Follow GHS-compliant protocols from SDS sheets, emphasizing flammability risks (P210) and handling precautions (P201/P202) .
  • Data reporting : Structure academic papers per Reviews in Analytical Chemistry guidelines, ensuring reproducibility via detailed methods sections .

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